6-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
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Description
6-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C7H6FN3 and its molecular weight is 151.14 g/mol. The purity is usually 95%.
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Biological Activity
6-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has attracted attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H6FN3
- Molar Mass : 151.14 g/mol
- Density : 1.36 g/cm³ (predicted)
- pKa : 2.37 (predicted) .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
-
Kinase Inhibition :
- It has been shown to inhibit TGF-β type I receptor kinase (ALK5), which plays a crucial role in cancer progression and fibrosis. The compound exhibited an IC50 value of 0.013 μM in kinase assays, indicating potent inhibitory activity .
- Selectivity profiling revealed that this compound is a highly selective inhibitor for ALK5 and ALK4 among a panel of 320 protein kinases .
- Antimicrobial Activity :
- Antimalarial Potential :
Case Study 1: TGF-β Inhibition
A study focused on the synthesis of compounds related to this compound demonstrated significant inhibition of ALK5 with high oral bioavailability (51%) in rats. This suggests potential for development as an oral therapeutic agent for conditions involving TGF-β signaling dysregulation .
Case Study 2: Antimicrobial Activity
A library of triazolopyridine derivatives was screened for antimicrobial activity, leading to the identification of several compounds with promising inhibitory effects against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications at the C-6 position significantly enhanced activity .
Case Study 3: Antimalarial Activity
In another study, compounds derived from the triazolo[1,5-a]pyridine scaffold were evaluated for their antimalarial properties. Two specific derivatives demonstrated IC50 values of 2.24 μM and 4.98 μM against Plasmodium falciparum, highlighting the potential for further development in malaria treatment .
Comparative Analysis
Compound | Target | IC50 Value | Oral Bioavailability |
---|---|---|---|
This compound | ALK5 | 0.013 μM | 51% |
Triazolopyridine Derivative A | Staphylococcus aureus | Not specified | Not specified |
Triazolopyridine Derivative B | Plasmodium falciparum | 2.24 μM | Not specified |
Properties
IUPAC Name |
6-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c1-5-9-7-3-2-6(8)4-11(7)10-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFWUXSEWVJFRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=CC2=N1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.